Sampatrilat

Description

Properties

IUPAC Name |

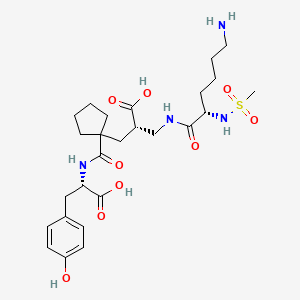

(2S)-2-[[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]methyl]-3-[1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N4O9S/c1-40(38,39)30-20(6-2-5-13-27)22(32)28-16-18(23(33)34)15-26(11-3-4-12-26)25(37)29-21(24(35)36)14-17-7-9-19(31)10-8-17/h7-10,18,20-21,30-31H,2-6,11-16,27H2,1H3,(H,28,32)(H,29,37)(H,33,34)(H,35,36)/t18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUDGHQMOAHMMF-JBACZVJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(CCCCN)C(=O)NCC(CC1(CCCC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N[C@@H](CCCCN)C(=O)NC[C@H](CC1(CCCC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057877 | |

| Record name | Sampatrilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129981-36-8 | |

| Record name | Sampatrilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129981-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sampatrilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129981368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sampatrilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAMPATRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O29949TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sampatrilat on Metallopeptidases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampatrilat is a potent vasopeptidase inhibitor designed to simultaneously target two key zinc-dependent metallopeptidases: Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE).[1][2][3] This dual-action mechanism offers a synergistic approach to cardiovascular therapy by enhancing the vasodilatory and natriuretic effects of natriuretic peptides while concurrently suppressing the vasoconstrictive and salt-retaining effects of the renin-angiotensin-aldosterone system (RAAS).[1][2][4] This technical guide provides a comprehensive overview of the molecular interactions, inhibitory kinetics, and the structural basis of this compound's action on these critical metallopeptidases. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development in this area.

Introduction

Cardiovascular diseases, including hypertension and heart failure, remain a leading cause of morbidity and mortality worldwide.[2] The intricate regulation of blood pressure and cardiovascular homeostasis is largely governed by the interplay between the RAAS and the natriuretic peptide system.[1][2] ACE, a central enzyme in the RAAS, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and also inactivates the vasodilator bradykinin.[5][6] Conversely, NEP is the primary enzyme responsible for the degradation of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis.[1][2]

This compound emerges as a therapeutic agent that simultaneously inhibits both ACE and NEP, leading to a favorable hemodynamic profile. This dual inhibition potentiates the beneficial effects of the natriuretic peptide system while mitigating the detrimental effects of an overactive RAAS.[4][7] This guide delves into the precise mechanisms by which this compound exerts its effects at a molecular level.

Mechanism of Action: Dual Inhibition of NEP and ACE

This compound functions as a competitive, tight-binding inhibitor of both NEP and ACE.[1][5] Its chemical structure allows it to interact with the active sites of these zinc-dependent metallopeptidases, preventing them from binding and processing their natural substrates.

Inhibition of Neprilysin (NEP)

This compound is a potent inhibitor of NEP, with reported IC50 values in the low nanomolar range.[1][2] By inhibiting NEP, this compound prevents the degradation of atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1][2] Elevated levels of these peptides lead to vasodilation, increased glomerular filtration rate, and suppression of aldosterone release, collectively contributing to a reduction in blood pressure and cardiac preload.[7]

Inhibition of Angiotensin-Converting Enzyme (ACE)

This compound also effectively inhibits ACE, with a notable selectivity for the C-domain of ACE (cACE) over the N-domain (nACE).[5][6] The inhibition of ACE prevents the formation of angiotensin II, a potent vasoconstrictor that also stimulates aldosterone secretion and sympathetic nervous system activity.[5] The reduction in angiotensin II levels leads to vasodilation and decreased sodium and water retention.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against NEP and the two domains of ACE has been quantified in several studies. The following tables summarize the key inhibitory constants.

| Enzyme | Inhibitory Constant | Value | Reference(s) |

| Neprilysin (NEP) | IC50 | 8 nM | [1][2] |

| cACE | Ki | 13.8 nM | [5][6] |

| nACE | Ki | 171.9 nM | [5][6] |

Table 1: Inhibitory Potency of this compound against Metallopeptidases. This table provides a summary of the reported half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for this compound against Neprilysin (NEP) and the C- and N-domains of Angiotensin-Converting Enzyme (ACE).

Structural Basis of Inhibition

High-resolution X-ray crystallography studies have elucidated the molecular basis for this compound's binding to both NEP and ACE, providing critical insights for the rational design of next-generation vasopeptidase inhibitors.[1][5]

This compound Binding to Neprilysin

The crystal structure of this compound in complex with NEP reveals that the inhibitor binds to the S₂' and S₁' subsites and extends past the catalytic zinc ion into the S₁/S₂ region.[1][2] The lysine-like moiety and the methanesulfonamide group of this compound exhibit flexibility in the non-prime subsites.[1][2] Key interactions include:

-

Zinc Coordination: A carboxyl group of this compound forms a bidentate interaction with the active site zinc ion.[1]

-

S₁' Subsite: The P₁' ring of this compound engages in extensive hydrophobic interactions with residues such as Phe-106, Val-580, His-583, and Trp-693.[3]

-

S₂' Subsite: The P₂' tyrosine side chain extends deep into the S₂' pocket, forming stacking hydrophobic interactions with Phe-106 and Arg-102, and hydrogen bonds with Asp-107.[1]

This compound Binding to Angiotensin-Converting Enzyme

Crystal structures of this compound in complex with both the N- and C-domains of ACE have revealed the structural determinants of its cACE selectivity.[5][6] The specificity is attributed to increased hydrophobic interactions and a hydrogen bond from Glu403 of cACE with the lysine side chain of this compound, an interaction that is absent in nACE.[5][6]

Signaling Pathways

The dual inhibition of NEP and ACE by this compound modulates two critical signaling pathways involved in cardiovascular regulation.

Renin-Angiotensin-Aldosterone System (RAAS) Pathway

Caption: Simplified RAAS pathway showing inhibition by this compound.

Natriuretic Peptide System Pathway

Caption: Natriuretic peptide pathway showing potentiation by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with metallopeptidases.

Enzyme Inhibition Assays

A common method for determining NEP inhibitory activity involves a fluorometric assay using a synthetic substrate.

-

Principle: The assay measures the cleavage of a quenched fluorogenic substrate by NEP. In the presence of an inhibitor like this compound, the rate of fluorescence increase is reduced.

-

Reagents:

-

Recombinant human NEP

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl₂)

-

This compound stock solution (in DMSO or water)

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well microplate, add NEP enzyme to the assay buffer.

-

Add the this compound dilutions to the wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 405 nm).

-

Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

ACE inhibition is often measured using a spectrophotometric or fluorometric assay.

-

Principle: The assay measures the hydrolysis of a synthetic substrate (e.g., hippuryl-L-histidyl-L-leucine, HHL) by ACE to produce hippuric acid, which can be quantified.

-

Reagents:

-

Recombinant human ACE (or specific N- and C-domains)

-

Substrate (e.g., HHL)

-

Assay buffer (e.g., 100 mM borate buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnSO₄)

-

This compound stock solution

-

Stopping reagent (e.g., 1 M HCl)

-

Reagents for hippuric acid detection (e.g., cyanuric chloride and dioxane for colorimetric detection, or extraction with ethyl acetate for UV spectrophotometry).

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

Pre-incubate ACE with the this compound dilutions in the assay buffer.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a specified time.

-

Stop the reaction with the stopping reagent.

-

Quantify the amount of hippuric acid produced.

-

Calculate the IC50 or Ki values from the inhibition data.

-

X-ray Crystallography

Determining the three-dimensional structure of this compound in complex with NEP and ACE provides invaluable insights into its binding mode.

-

Protein Expression and Purification: Recombinant human NEP (extracellular domain) and ACE (N- and C-domains) are typically expressed in systems like Pichia pastoris or mammalian cells (e.g., CHO cells) and purified to homogeneity using affinity and size-exclusion chromatography.[1][5]

-

Crystallization:

-

Co-crystallization: The purified enzyme is incubated with an excess of this compound before setting up crystallization trials using vapor diffusion (sitting or hanging drop) or microbatch methods.

-

Soaking: Crystals of the apo-enzyme are grown first and then soaked in a solution containing this compound.

-

-

Crystallization Conditions:

-

NEP-Sampatrilat Complex: Crystals have been obtained by soaking native NEP crystals in a buffer containing 0.2 M NH₄Cl and 22% (w/v) PEG 3350 with 10 mM this compound.[3]

-

ACE-Sampatrilat Complexes: Co-crystallization has been successful using reservoir solutions such as 0.1 M MIB buffer pH 4.0, 5% glycerol, and 15% PEG 3350 for cACE, and 30% PEG 550 MME/PEG 20000, 0.1 M Tris/Bicine pH 8.5 for nACE.[1]

-

-

Data Collection and Structure Determination: X-ray diffraction data are collected from cryo-cooled crystals at a synchrotron source. The structure is then solved using molecular replacement and refined.

Experimental Workflow for Structural Studies

Caption: Workflow for X-ray crystallography of this compound-enzyme complexes.

Conclusion

This compound represents a sophisticated approach to cardiovascular therapy by targeting two central metallopeptidases with opposing roles in blood pressure regulation. Its potent and dual inhibition of NEP and ACE offers a powerful mechanism to restore cardiovascular homeostasis. The detailed understanding of its inhibitory kinetics, the structural basis of its interactions, and the downstream effects on key signaling pathways provides a solid foundation for the development of even more selective and effective vasopeptidase inhibitors. The experimental protocols outlined in this guide serve as a valuable resource for researchers dedicated to advancing the field of cardiovascular drug discovery.

References

- 1. Crystal structures of this compound and this compound‐Asp in complex with human ACE – a molecular basis for domain selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal structures of this compound and this compound-Asp in complex with human ACE - a molecular basis for domain selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Basis for Omapatrilat and this compound Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Basis for Omapatrilat and this compound Binding to Neprilysin-Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual ACE and NEP Inhibition by Sampatrilat: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampatrilat is a potent dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), two key zinc metalloproteases that play critical roles in cardiovascular regulation. By simultaneously blocking the degradation of natriuretic peptides (via NEP inhibition) and inhibiting the production of the vasoconstrictor angiotensin II (via ACE inhibition), this compound offers a comprehensive therapeutic approach for conditions such as hypertension and heart failure. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for enzyme activity assessment, and visualization of the relevant signaling pathways. While the clinical development of this compound was discontinued, the wealth of preclinical and early clinical data provides valuable insights for the ongoing development of dual-acting vasopeptidase inhibitors.

Introduction

The renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide (NP) system are two counter-regulatory pathways crucial for maintaining cardiovascular homeostasis. The RAAS is a hormonal cascade that leads to vasoconstriction and sodium retention, primarily through the actions of angiotensin II, while the NP system promotes vasodilation and natriuresis. This compound was developed to concurrently modulate both systems by inhibiting ACE and NEP.[1] This dual inhibition is intended to provide a more profound and balanced therapeutic effect compared to single-target agents.[2]

Mechanism of Action

This compound's therapeutic effect stems from its ability to bind to the active sites of both ACE and NEP, preventing them from acting on their respective substrates.

-

ACE Inhibition: By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[3]

-

NEP Inhibition: NEP is the primary enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to enhanced vasodilation, natriuresis, and diuresis.[4]

The synergistic action of ACE and NEP inhibition is designed to achieve a more significant reduction in blood pressure and improvement in cardiac function than either mechanism alone.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound against ACE and NEP.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Parameter | Value (nM) | Reference |

| Neprilysin (NEP) | IC50 | 8 | [4] |

| Angiotensin-Converting Enzyme (cACE domain) | Ki | 13.8 | [2][5] |

| Angiotensin-Converting Enzyme (nACE domain) | Ki | 171.9 | [2][5] |

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Table 2: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Cmax (Maximum Plasma Concentration) | Data not available in publicly accessible literature. | |

| tmax (Time to Maximum Plasma Concentration) | Data not available in publicly accessible literature. | |

| AUC (Area Under the Curve) | Data not available in publicly accessible literature. | |

| Half-life (t½) | Data not available in publicly accessible literature. |

A reformulation of this compound was developed that achieved a 4-fold increase in oral bioavailability.[1] However, specific pharmacokinetic parameters from human clinical trials remain largely unavailable in the public domain due to the discontinuation of the drug's development.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound on ACE.

References

- 1. This compound Shire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined inhibition of neutral endopeptidase and angiotensin-converting enzyme by this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Sampatrilat: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampatrilat is a potent vasopeptidase inhibitor, exhibiting dual inhibitory activity against angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual action modulates two key enzymatic pathways in the regulation of cardiovascular homeostasis: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. By concurrently inhibiting ACE, this compound blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II, and by inhibiting NEP, it prevents the degradation of vasodilatory natriuretic peptides. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a complex molecule with the systematic IUPAC name (2S)-2-[[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]methyl]-3-[1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid[1].

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | (2S)-2-[[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]methyl]-3-[1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid | [1] |

| SMILES | CS(=O)(=O)N--INVALID-LINK--C(=O)NC--INVALID-LINK--O)C(=O)O">C@HC(=O)O | [1] |

| InChI Key | LPUDGHQMOAHMMF-JBACZVJFSA-N | [1] |

| Molecular Formula | C26H40N4O9S | [1] |

| CAS Number | 129981-36-8 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 584.68 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: 100 mg/mL (171.03 mM) | [1] |

| In a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: ≥ 2.5 mg/mL | [1] | |

| Melting Point | Not explicitly reported in the reviewed literature. | |

| pKa | Not explicitly reported in the reviewed literature. |

Pharmacological Properties

This compound's therapeutic potential stems from its potent and selective inhibition of both ACE and NEP.

Table 3: Pharmacological Data for this compound

| Target | Parameter | Value | Reference |

| Angiotensin-Converting Enzyme (ACE) - C-domain | Ki | 13.8 nM | [3] |

| Angiotensin-Converting Enzyme (ACE) - N-domain | Ki | 171.9 nM | [3] |

| Neutral Endopeptidase (NEP) | IC50 | 8 nM | [4] |

Signaling Pathways

The dual inhibition of ACE and NEP by this compound results in a synergistic effect on the cardiovascular system. The inhibition of ACE leads to decreased production of angiotensin II, a potent vasoconstrictor, and reduced aldosterone secretion. Simultaneously, the inhibition of NEP increases the bioavailability of natriuretic peptides (ANP, BNP, CNP) and bradykinin, which promote vasodilation, natriuresis, and diuresis.

Caption: Dual inhibition of ACE and NEP by this compound.

Experimental Protocols

The following are representative experimental protocols for determining the inhibitory activity of this compound against ACE and NEP.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric measurement of hippuric acid formed from the ACE-mediated hydrolysis of hippuryl-histidyl-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-Histidyl-Leucine (HHL) as substrate

-

This compound (or other test inhibitors)

-

Borate buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a solution of ACE (e.g., 0.04 U/mL) in borate buffer.

-

Prepare a solution of the substrate HHL (e.g., 5 mM) in borate buffer.

-

Prepare serial dilutions of this compound in borate buffer.

-

In a microcentrifuge tube, add 20 µL of the this compound solution (or buffer for control) and 30 µL of the ACE solution.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.

-

Incubate the reaction mixture for 60 minutes at 37°C.

-

Stop the reaction by adding 62.5 µL of 1 M HCl.

-

Extract the hippuric acid formed by adding 375 µL of ethyl acetate and vortexing.

-

Centrifuge to separate the phases.

-

Carefully transfer the ethyl acetate layer to a new tube and evaporate to dryness.

-

Reconstitute the dried hippuric acid in a suitable volume of water or buffer.

-

Measure the absorbance of the hippuric acid at 228 nm using a UV-Visible spectrophotometer.

-

The percentage of inhibition is calculated using the formula: (1 - (Absorbance of sample / Absorbance of control)) * 100.

-

The Ki value can be determined by fitting the inhibition data to the appropriate enzyme inhibition model (e.g., Cheng-Prusoff equation if the inhibition is competitive).

Neutral Endopeptidase (NEP) Inhibition Assay

This protocol describes a fluorometric assay for NEP activity using a commercially available quenched fluorescent substrate.

Materials:

-

Recombinant human NEP

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

This compound (or other test inhibitors)

-

Assay buffer (e.g., 50 mM Tris, pH 7.5)

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of NEP in the assay buffer.

-

Prepare a solution of the fluorogenic substrate in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the this compound solution (or buffer for control).

-

Add the NEP solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate solution to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 320 nm and emission at 405 nm). The rate of the reaction is proportional to the slope of the fluorescence versus time plot.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound represents a significant development in the field of cardiovascular therapeutics due to its innovative dual-action mechanism. Its chemical structure is optimized for potent inhibition of both ACE and NEP, leading to a favorable modulation of the RAAS and natriuretic peptide systems. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other vasopeptidase inhibitors. Further investigation into its physicochemical properties, such as its melting point and pKa, would provide a more complete profile of this compound.

References

In Vitro Enzymatic Profile of Sampatrilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampatrilat is a potent dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), two key zinc metallopeptidases involved in cardiovascular regulation. This document provides a comprehensive overview of the in vitro enzymatic activity of this compound, presenting quantitative inhibitory data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. The information compiled herein is intended to serve as a technical resource for researchers engaged in the study of vasopeptidase inhibitors and the development of novel cardiovascular therapeutics.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary enzymatic targets, ACE and NEP, has been characterized through various in vitro assays. The key quantitative metrics, including the inhibitor constant (Ki) for the N- and C-domains of ACE and the half-maximal inhibitory concentration (IC50) for NEP, are summarized below.

| Enzyme Target | Parameter | Value (nM) | Reference |

| Angiotensin-Converting Enzyme (ACE) - C-domain | Ki | 13.8 | [1][2] |

| Angiotensin-Converting Enzyme (ACE) - N-domain | Ki | 171.9 | [1][2] |

| Neprilysin (NEP) | IC50 | 8 |

Signaling Pathways and Mechanism of Action

This compound exerts its pharmacological effects by modulating two critical enzymatic pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the degradation of natriuretic peptides.

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

ACE is a central enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound blocks this conversion, leading to vasodilation and a reduction in blood pressure.

References

- 1. Crystal structures of this compound and this compound-Asp in complex with human ACE - a molecular basis for domain selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structures of this compound and this compound‐Asp in complex with human ACE – a molecular basis for domain selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Inhibitor Sampatrilat: A Preclinical Review of its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sampatrilat is a vasopeptidase inhibitor that simultaneously targets two key enzymes in cardiovascular regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual inhibition offers a potentially powerful therapeutic strategy by both reducing the vasoconstrictive effects of angiotensin II and potentiating the vasodilatory and natriuretic actions of peptides like atrial natriuretic peptide (ANP).[1] Despite promising initial interest, the clinical development of this compound was discontinued. However, the preclinical research conducted in animal models provides valuable insights into its pharmacological profile. This technical guide synthesizes the available data on the pharmacokinetics and pharmacodynamics of this compound in these models, offering a resource for researchers in cardiovascular drug discovery and development.

Pharmacodynamics of this compound in Animal Models

The primary pharmacodynamic effects of this compound observed in animal studies revolve around its ability to modulate cardiovascular and renal function, particularly in models of heart failure and hypertension.

Cardiovascular Effects in a Rat Model of Chronic Heart Failure

In a well-established model of chronic heart failure (CHF) induced by left coronary artery ligation (CAL) in rats, oral administration of this compound demonstrated significant beneficial effects on cardiac structure and function.

A key study investigated the long-term effects of this compound at a dose of 30 mg/kg/day administered orally for five weeks, starting one week after the CAL procedure. The results indicated a significant impact on cardiac remodeling.[1] While this compound did not significantly alter arterial blood pressure in this model, it effectively attenuated the increases in left ventricular end-diastolic pressure, heart weight, and the collagen content of the viable left ventricle.[1] This suggests a direct, pressure-independent effect on the heart muscle and extracellular matrix. Furthermore, treatment with this compound led to a marked reduction in mortality in the CHF rats (20% mortality in the this compound group versus 57% in the untreated group).[1]

These cardioprotective effects are attributed to the dual inhibition of ACE and NEP within the cardiac tissue. The study confirmed that five weeks of this compound treatment suppressed both tissue ACE and NEP activities.[1] The inhibition of NEP is thought to enhance the local effects of natriuretic peptides, which have anti-fibrotic properties. In vitro experiments using cultured cardiac fibroblasts supported this, showing that this compound augmented the ANP-induced decrease in collagen synthesis.[1]

Enzyme Inhibition

This compound's mechanism of action is centered on its ability to inhibit both ACE and NEP. While detailed in vivo dose-response studies on enzyme inhibition in animals are limited in the publicly available literature, the aforementioned study in CHF rats demonstrated significant suppression of tissue ACE and NEP activities at a chronic oral dose of 30 mg/kg/day.[1]

The dual inhibitory action is crucial to its overall pharmacodynamic profile. ACE inhibition blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, while NEP inhibition prevents the breakdown of vasodilatory and natriuretic peptides.

Pharmacokinetics of this compound in Animal Models

It was noted that an initial formulation of this compound had low oral bioavailability. Subsequently, a reformulation was developed that reportedly achieved a four-fold increase in oral bioavailability, though specific data from animal studies were not provided.[2]

Comparative Pharmacokinetics: Omapatrilat

In the absence of specific pharmacokinetic data for this compound, data from the structurally and mechanistically similar vasopeptidase inhibitor, Omapatrilat, can provide some context for researchers. In rats, after a 40 mg/kg oral dose of Omapatrilat, maximal inhibition of both renal and cardiac NEP and ACE was achieved.[3] This suggests good tissue penetration and effective target engagement at this dose.

The following table summarizes the reported pharmacodynamic effects of this compound in a rat model of chronic heart failure.

| Parameter | Animal Model | Dose and Route of Administration | Duration of Treatment | Key Pharmacodynamic Findings | Reference |

| Cardiac Remodeling | Wistar rats with chronic heart failure (CHF) induced by left coronary artery ligation (CAL) | 30 mg/kg/day, oral | 5 weeks | Attenuated increases in left ventricular end-diastolic pressure, heart weight, and collagen content. | [1] |

| Mortality | Wistar rats with CHF induced by CAL | 30 mg/kg/day, oral | 5 weeks | Reduced mortality to 20% compared to 57% in untreated rats. | [1] |

| Enzyme Inhibition | Wistar rats with CHF induced by CAL | 30 mg/kg/day, oral | 5 weeks | Suppressed tissue ACE and NEP activities. | [1] |

| Blood Pressure | Wistar rats with CHF induced by CAL | 30 mg/kg/day, oral | 5 weeks | No significant effect on arterial blood pressure. | [1] |

Experimental Protocols

Chronic Heart Failure Model in Rats

The most extensively described animal model used to study the pharmacodynamics of this compound is the chronic heart failure model induced by left coronary artery ligation (CAL) in Wistar rats.[1]

Surgical Procedure:

-

Male Wistar rats are anesthetized.

-

A left thoracotomy is performed to expose the heart.

-

The left coronary artery is ligated near its origin using a suture.

-

Successful ligation is confirmed by the appearance of pallor in the ventricular wall.

-

The chest is closed, and the animals are allowed to recover.

-

Sham-operated animals undergo the same procedure without the coronary artery ligation.

Drug Administration:

-

This compound is administered orally, typically via gavage, at a specified dose (e.g., 30 mg/kg/day).[1]

-

Treatment usually commences at a set time point post-surgery (e.g., one week) and continues for a specified duration (e.g., five weeks).[1]

Pharmacodynamic Assessments:

-

Hemodynamic Measurements: Left ventricular pressures are measured using a catheter inserted into the left ventricle via the right carotid artery.

-

Cardiac Hypertrophy: The heart is excised, and the wet weight of the left and right ventricles is determined.

-

Cardiac Fibrosis: The collagen content of the viable left ventricular tissue is quantified using methods such as the hydroxyproline assay.

-

Enzyme Activity Assays: Tissue homogenates from the heart and other organs are used to measure ACE and NEP activity using specific substrates and inhibitors.

In Vitro Cardiac Fibroblast Assay

To assess the direct effects of this compound on collagen synthesis, primary cultures of cardiac fibroblasts are utilized.[1]

-

Cardiac fibroblasts are isolated from neonatal rat hearts.

-

The cells are cultured to confluence.

-

Fibroblasts are treated with this compound at various concentrations in the presence or absence of stimulants of collagen synthesis (e.g., angiotensin I) or inhibitors (e.g., ANP).

-

Collagen synthesis is measured by the incorporation of a radiolabeled precursor, such as [3H]proline, into the cellular proteins.

Analytical Methodology for this compound Quantification

While in vivo pharmacokinetic data is scarce, methods for the quantification of this compound in plasma have been developed and validated, primarily for human studies. These methods are adaptable for use in animal plasma samples.

A sensitive and selective assay using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been described.[4] Due to the presence of two carboxyl groups in the this compound molecule which hinder efficient ionization, a derivatization step with BF3-methanol is necessary prior to analysis by atmospheric pressure chemical ionization (APCI)-MS/MS.[4] The reported lower limit of quantification for this method in human plasma was 0.5 ng/mL.[4]

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Mechanism of action of this compound via dual inhibition of ACE and NEP.

Caption: Experimental workflow for this compound in a rat model of chronic heart failure.

Conclusion

The preclinical data available for this compound in animal models, primarily in rats, highlight its potential as a cardioprotective agent, particularly in the context of heart failure. Its ability to favorably modulate cardiac remodeling, independent of significant blood pressure changes in the models studied, underscores the potential benefits of dual ACE and NEP inhibition. While a comprehensive understanding of its pharmacokinetic profile in animals is limited by the available data, the established analytical methods provide a foundation for any future preclinical investigations. This guide provides a consolidated overview of the key findings and methodologies that can inform ongoing research in the field of cardiovascular pharmacology and the development of novel vasopeptidase inhibitors.

References

- 1. Beneficial effects of this compound, a novel vasopeptidase inhibitor, on cardiac remodeling and function of rats with chronic heart failure following left coronary artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Shire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual inhibition of angiotensin converting enzyme and neutral endopeptidase by omapatrilat in rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical analysis of this compound, a combined renal endopeptidase and angiotensin-converting enzyme inhibitor I: assay in plasma of human volunteers by atmospheric-pressure ionisation mass-spectrometry following derivatisation with BF3-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Sampatrilat's Dual Inhibition of ACE and NEP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of sampatrilat to its dual targets: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This compound, a potent vasopeptidase inhibitor, has been a subject of significant research in the quest for effective treatments for cardiovascular diseases like hypertension and heart failure.[1][2] Its therapeutic potential lies in its ability to simultaneously modulate two key enzymatic systems: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system.

By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3] Concurrently, its inhibition of NEP prevents the degradation of vasodilatory natriuretic peptides.[3] This dual action offers a synergistic approach to blood pressure control and cardiovascular protection. This guide provides a comprehensive overview of this compound's binding characteristics, the experimental methodologies used to determine them, and the underlying signaling pathways.

Quantitative Binding Affinity of this compound

The inhibitory potency of this compound against ACE and NEP has been quantified using various in vitro assays. The data presented below summarizes the key binding affinity parameters, providing a clear comparison of its activity towards both enzymes.

| Target Enzyme | Domain/Type | Parameter | Value (nM) | Reference |

| Angiotensin-Converting Enzyme (ACE) | C-domain | Ki | 13.8 | [4][5] |

| N-domain | Ki | 171.9 | [4][5] | |

| Neutral Endopeptidase (NEP) | IC50 | 8 |

Key Observations:

-

This compound exhibits a strong inhibitory potential against both ACE and NEP in the nanomolar range.

-

Notably, there is a significant difference in its affinity for the two catalytic domains of ACE. This compound is approximately 12.4-fold more potent in inhibiting the C-domain compared to the N-domain of ACE.[4][5] This domain selectivity is a critical aspect of its pharmacological profile.

Signaling Pathway of Dual ACE and NEP Inhibition

The coordinated inhibition of ACE and NEP by this compound results in a dual therapeutic effect. The following diagram illustrates the interconnected signaling pathways affected by this dual inhibition.

Caption: Dual inhibition of ACE and NEP by this compound.

Experimental Protocols

The determination of this compound's binding affinity relies on robust enzymatic assays. Below are detailed methodologies for the key experiments cited.

Determination of ACE Inhibition (Ki)

A common method for determining the ACE inhibitory activity is through a fluorescence-based assay.

Principle:

This assay utilizes a synthetic fluorogenic substrate that is cleaved by ACE to release a fluorescent product. The rate of fluorescence increase is proportional to ACE activity. The inhibitory effect of this compound is quantified by measuring the reduction in this rate.

Materials:

-

Recombinant human ACE (C-domain and N-domain specific)

-

Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 150 mM NaCl)

-

This compound (various concentrations)

-

96-well microplate, black

-

Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

-

Enzyme Preparation: Prepare a working solution of ACE in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Reaction:

-

To each well of the microplate, add the ACE solution.

-

Add the different concentrations of this compound to the respective wells. Include a control well with assay buffer instead of the inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic ACE substrate to all wells.

-

Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 30 minutes) at 37°C.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

-

Plot the enzyme activity against the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) from the dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (Km) for the enzyme.

-

Determination of NEP Inhibition (IC50)

Similar to the ACE assay, a fluorescence-based method is commonly employed to measure NEP inhibition.

Principle:

This assay uses a specific fluorogenic peptide substrate for NEP. Cleavage of this substrate by NEP results in a measurable increase in fluorescence. The IC50 value for this compound is determined by its ability to reduce the rate of this reaction.

Materials:

-

Recombinant human NEP

-

Fluorogenic NEP substrate (e.g., a specific o-aminobenzoic acid (Abz)-based peptide)[3][6]

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 150 mM NaCl)

-

This compound (various concentrations)

-

96-well microplate, black

-

Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., Ex/Em = 330/430 nm for Abz-based substrates)[3][6]

Procedure:

-

Enzyme and Inhibitor Preparation: Follow the same steps as for the ACE inhibition assay to prepare working solutions of NEP and serial dilutions of this compound.

-

Assay Reaction:

-

Add the NEP solution to each well of the microplate.

-

Add the various concentrations of this compound to the designated wells, including a control.

-

Pre-incubate the mixture at 37°C for a defined period.

-

-

Substrate Addition: Start the reaction by adding the fluorogenic NEP substrate.

-

Kinetic Measurement: Monitor the increase in fluorescence over time at 37°C using a microplate reader.

-

Data Analysis:

-

Determine the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of NEP activity against the log of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for determining the binding affinity of an inhibitor like this compound.

Caption: Workflow for Binding Affinity Determination.

This technical guide provides a foundational understanding of this compound's binding affinity to ACE and NEP, supported by quantitative data and detailed experimental protocols. This information is crucial for researchers and professionals involved in the design and development of novel cardiovascular therapeutics.

References

- 1. NEP enzyme activity [bio-protocol.org]

- 2. abcam.co.jp [abcam.co.jp]

- 3. assaygenie.com [assaygenie.com]

- 4. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Molecular Basis for Sampatrilat's Dual Inhibitory Effect on Angiotensin-Converting Enzyme and Neutral Endopeptidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampatrilat is a potent vasopeptidase inhibitor engineered to simultaneously block two key zinc-dependent metallopeptidases: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] This dual inhibition offers a synergistic approach to cardiovascular therapy by concurrently suppressing the vasoconstrictive renin-angiotensin-aldosterone system (RAAS) and potentiating the vasodilatory natriuretic peptide system.[1][3][4] This technical guide delves into the molecular underpinnings of this compound's interaction with both enzymes, providing a comprehensive overview of its binding kinetics, the structural basis for its dual activity, and the experimental methodologies used to elucidate these mechanisms.

Introduction: The Rationale for Dual Inhibition

The therapeutic strategy behind dual ACE and NEP inhibition is to achieve a more profound and balanced control of blood pressure and cardiovascular homeostasis than can be accomplished with a single-target agent.[5]

-

Angiotensin-Converting Enzyme (ACE): A central component of the RAAS, ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][3][4] Angiotensin II also promotes aldosterone secretion, leading to sodium and water retention. Inhibition of ACE, therefore, leads to vasodilation and a reduction in blood volume.

-

Neutral Endopeptidase (NEP): NEP is the primary enzyme responsible for the degradation of several endogenous vasodilator peptides, most notably the atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1][3][4] By inhibiting NEP, the circulating levels of these peptides are increased, promoting vasodilation, natriuresis, and diuresis.

By simultaneously inhibiting both pathways, this compound aims to provide a more comprehensive antihypertensive effect.[5]

Quantitative Analysis of this compound's Inhibitory Potency

The efficacy of this compound as a dual inhibitor is quantified by its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against both ACE and NEP. This compound exhibits a moderate selectivity for the C-domain of ACE (cACE), which is primarily responsible for the conversion of angiotensin I.[4]

| Target Enzyme | Parameter | Value (nM) | Reference |

| NEP | IC50 | 8 | [1][3] |

| cACE | Ki | 13.8 | [6] |

| nACE | Ki | 171.9 | [6] |

Table 1: Inhibitory Potency of this compound against NEP and ACE domains.

Molecular Basis of Dual Inhibition: A Structural Perspective

The ability of this compound to potently inhibit both ACE and NEP, despite their structural similarities, lies in the specific molecular interactions within the active sites of each enzyme. X-ray crystallography studies have provided detailed insights into these interactions.[1][3][4]

Interaction with Neutral Endopeptidase (NEP)

The crystal structure of this compound in complex with NEP reveals key binding interactions that contribute to its high affinity.[1] The inhibitor binds to the active site, engaging with the catalytic zinc ion and forming hydrogen bonds with surrounding amino acid residues. The structural data are consistent with the observed potent inhibition of NEP.[1][3]

Interaction with Angiotensin-Converting Enzyme (ACE)

This compound's interaction with ACE, particularly its selectivity for the C-domain, is attributed to specific amino acid differences between the N- and C-domains of the enzyme. A crucial interaction is a direct hydrogen bond between the lysine-like side chain of this compound and Glutamate-403 of cACE.[1] This residue is an Arginine in the N-domain (nACE), explaining the observed domain specificity.

Signaling Pathways and Physiological Effects

The dual inhibition of ACE and NEP by this compound leads to a cascade of downstream physiological effects that contribute to its therapeutic potential.

Figure 1: this compound's dual inhibition of ACE and NEP modulates the RAAS and Natriuretic Peptide Systems.

Experimental Protocols

The characterization of this compound's dual inhibitory activity relies on a combination of biochemical and structural biology techniques.

Enzyme Inhibition Assays

The inhibitory potency of this compound against ACE and NEP is determined using in vitro enzyme inhibition assays.[3]

References

- 1. Molecular Basis for Omapatrilat and this compound Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Basis for Omapatrilat and this compound Binding to Neprilysin-Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Combined inhibition of neutral endopeptidase and angiotensin-converting enzyme by this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Sampatrilat in the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampatrilat is a potent, orally active vasopeptidase inhibitor that simultaneously targets two key enzymes in cardiovascular regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] This dual inhibitory action uniquely positions this compound at the intersection of the renin-angiotensin system (RAS) and the natriuretic peptide system, offering a synergistic approach to cardiovascular therapy. By blocking ACE, this compound inhibits the production of the potent vasoconstrictor angiotensin II, while its inhibition of NEP prevents the degradation of vasodilatory natriuretic peptides.[3][4][5] This guide provides an in-depth technical overview of this compound's mechanism of action, its pharmacological effects on the renin-angiotensin system, and a summary of key experimental findings.

Introduction: The Vasopeptidase Inhibition Concept

The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance. ACE plays a central role in this system by converting angiotensin I to the active vasoconstrictor angiotensin II. Conversely, the natriuretic peptide system counteracts the effects of the RAS, promoting vasodilation and natriuresis. NEP is the primary enzyme responsible for the degradation of natriuretic peptides.[5]

Vasopeptidase inhibitors, such as this compound, are a class of drugs designed to simultaneously inhibit both ACE and NEP.[3][6] This dual action is intended to provide a more comprehensive and potent antihypertensive effect than ACE inhibitors alone by not only reducing the pressor effects of the RAS but also potentiating the beneficial actions of the natriuretic peptide system.[7][8]

Mechanism of Action of this compound

This compound's therapeutic effects stem from its ability to competitively inhibit the active sites of both ACE and NEP.

-

Inhibition of Angiotensin-Converting Enzyme (ACE): By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II. This leads to reduced vasoconstriction, decreased aldosterone secretion, and consequently, a reduction in blood pressure.[3]

-

Inhibition of Neutral Endopeptidase (NEP): this compound's inhibition of NEP leads to increased levels of circulating natriuretic peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[4][5] These peptides promote vasodilation, diuresis, and natriuresis, further contributing to blood pressure reduction and beneficial cardiac remodeling.[9][10]

Signaling Pathway of this compound's Dual Inhibition

Caption: Dual inhibition of ACE and NEP by this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Inhibitory Activity

| Target Enzyme | Parameter | Value | Reference |

| Angiotensin-Converting Enzyme (C-domain) | Ki | 13.8 nM | [11] |

| Angiotensin-Converting Enzyme (N-domain) | Ki | 171.9 nM | [11] |

Ki: Inhibitory constant

Table 2: Effects on Blood Pressure in Hypertensive Subjects

| Study Population | Treatment | Duration | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Reference |

| Black Hypertensives | This compound (50-100 mg/day) | 28 days | -7.3 ± 1.8 mmHg | -5.2 ± 1.2 mmHg | [12][13] |

| Black Hypertensives | This compound (50-100 mg/day) | 56 days | -7.8 ± 1.5 mmHg | -5.2 ± 0.95 mmHg | [12][13] |

| Mild to Moderate Hypertensives | This compound (200 mg/day) | 10 days | Significant reduction (value not specified) | Significant reduction (value not specified) | [13] |

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Condition | Reference |

| Lower Limit of Quantification in Plasma | 0.5 ng/mL | HPLC-APCI-MS/MS | [14] |

| Oral Bioavailability | Low (reformulated to achieve a 4-fold increase) | Early clinical development | [2][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of experimental protocols used in key studies of this compound.

Assessment of Cardiac Remodeling and Function in Rats with Chronic Heart Failure

-

Objective: To determine the effects of this compound on hemodynamic function and cardiac remodeling in a rat model of chronic heart failure (CHF).[9]

-

Animal Model: Chronic heart failure was induced in male Wistar rats by left coronary artery ligation (CAL).[9]

-

Treatment: this compound (30 mg/kg/day) was administered orally from the 1st to the 6th week post-operation.[9]

-

Hemodynamic Measurements: Left ventricular end-diastolic pressure (LVEDP) was measured using a catheter inserted into the left ventricle via the right carotid artery.[9]

-

Cardiac Remodeling Assessment: Heart weight and collagen content of the viable left ventricle were determined.[9]

-

Enzyme Activity Assays: Tissue ACE and NEP activities were suppressed and measured.[9]

-

In Vitro Collagen Synthesis: The direct effects of this compound on collagen synthesis were assessed by measuring the incorporation of [3H]proline into cultured cardiac fibroblasts.[9]

Experimental Workflow: Rat Model of Chronic Heart Failure

Caption: Workflow for evaluating this compound in a rat model of CHF.

Clinical Trial in Black Hypertensive Subjects

-

Objective: To evaluate the safety and antihypertensive efficacy of this compound in black hypertensive subjects, a population often poorly responsive to ACE inhibitor monotherapy.[12]

-

Study Design: A double-blind, randomized, parallel-group study over a 56-day treatment period.[12]

-

Participants: Black hypertensive patients.

-

Treatments: this compound (50 to 100 mg daily) or lisinopril (10 to 20 mg daily).[12]

-

Blood Pressure Measurement: Changes in systolic and diastolic blood pressure were determined using repeated ambulatory blood pressure monitoring.[12]

-

Biochemical Analyses: Plasma ACE concentrations and plasma renin activity were measured at baseline and after 28 and 56 days of treatment.[12]

Concluding Remarks

This compound represents a significant therapeutic concept in cardiovascular medicine by simultaneously targeting the renin-angiotensin and natriuretic peptide systems. Its dual mechanism of action offers a potentially more effective approach to managing conditions such as hypertension and heart failure compared to single-target agents.[3][9] The data presented in this guide highlight its potent inhibitory effects and its clinical efficacy in lowering blood pressure. Further research and development of vasopeptidase inhibitors, informed by the foundational understanding of compounds like this compound, may lead to novel and improved treatments for cardiovascular diseases. Although the development of this compound was discontinued, the insights gained from its study continue to be valuable for the design of next-generation cardiovascular therapies.[2][15]

References

- 1. apexbt.com [apexbt.com]

- 2. This compound Shire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasopeptidase-Inhibitoren – Wikipedia [de.wikipedia.org]

- 5. ahajournals.org [ahajournals.org]

- 6. [Vasopeptidase inhibition: a new mechanism of action--a new antihypertensive drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined inhibition of neutral endopeptidase and angiotensin-converting enzyme by this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review of vasopeptidase inhibitors: a new modality in the treatment of hypertension and chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beneficial effects of this compound, a novel vasopeptidase inhibitor, on cardiac remodeling and function of rats with chronic heart failure following left coronary artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Sustained antihypertensive actions of a dual angiotensin-converting enzyme neutral endopeptidase inhibitor, this compound, in black hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Clinical analysis of this compound, a combined renal endopeptidase and angiotensin-converting enzyme inhibitor I: assay in plasma of human volunteers by atmospheric-pressure ionisation mass-spectrometry following derivatisation with BF3-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Sampatrilat in Hypertension Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sampatrilat, a vasopeptidase inhibitor, in preclinical hypertension research. The information compiled herein is intended to guide the design and execution of experiments utilizing animal models of hypertension.

Introduction

This compound is a dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual mechanism of action makes it a compound of significant interest in cardiovascular research. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, its inhibition of NEP prevents the breakdown of vasodilatory natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), as well as bradykinin. This combined action leads to a reduction in vasoconstriction and an enhancement of vasodilation, resulting in a potent antihypertensive effect.[1][2][3]

Mechanism of Action

The primary therapeutic effect of this compound in hypertension stems from its ability to modulate two key enzymatic pathways in blood pressure regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.

-

ACE Inhibition: By blocking ACE, this compound reduces the circulating levels of angiotensin II, a potent vasoconstrictor that also promotes aldosterone secretion and sympathetic nervous system activation.[2]

-

NEP Inhibition: By inhibiting NEP, this compound increases the bioavailability of natriuretic peptides and bradykinin. Natriuretic peptides promote vasodilation and natriuresis, while bradykinin stimulates the release of nitric oxide and prostacyclin, both potent vasodilators.[1][4]

The synergistic effect of these two actions results in a more pronounced reduction in blood pressure compared to ACE inhibition alone.[5]

Signaling Pathway

Dual inhibition of ACE and NEP by this compound.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from studies investigating this compound and the structurally and functionally similar vasopeptidase inhibitor, Omapatrilat, in spontaneously hypertensive rats (SHR), a widely used model of essential hypertension.

Table 1: Effect of this compound on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)

| Treatment | Dose | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Heart Rate | Reference |

| This compound | 50-100 mg/day (in humans) | 56 days | ▼ 7.8 ± 1.5 | ▼ 5.2 ± 0.95 | No significant change | [6] |

| Omapatrilat | 100 µmol/kg/day (in drinking water) | 17 days | ▼ 68 | Not Reported | No significant change | [7][8] |

| Omapatrilat | 40 mg/kg/day (oral gavage) | 15 days | Normalized to WKY levels | Not Reported | Not Reported | [9][10] |

Table 2: Pharmacodynamic Effects of this compound and Omapatrilat in Hypertension Models

| Compound | Model | Dose | Effect on Plasma Renin Activity | Effect on Plasma ACE | Effect on Urinary cGMP | Reference |

| This compound | Human Hypertensives | 50, 100, 200 mg | No significant increase | Dose-dependent inhibition | Significant increase | [1][5] |

| Lisinopril | Human Hypertensives | 20 mg | Significant increase | Significant inhibition | No significant change | [1][5] |

| Omapatrilat | SHR | 100 µmol/kg/day | Not Reported | Not Reported | Not Reported | [7][8] |

Experimental Protocols

Animal Model

Spontaneously Hypertensive Rats (SHR) are a commonly used and well-characterized model for essential hypertension. Male SHRs are typically used, with age and weight specified at the start of the study. Wistar-Kyoto (WKY) rats are often used as normotensive controls.

Experimental Workflow

Typical experimental workflow for this compound studies.

Drug Administration

-

Oral Gavage: this compound or a vehicle control is administered directly into the stomach using a gavage needle. This method ensures accurate dosing.

-

Protocol:

-

Rats are gently restrained.

-

A sterile, flexible gavage needle of appropriate size is measured from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

-

The needle is carefully inserted into the esophagus and advanced to the predetermined length.

-

The this compound solution is slowly administered.

-

-

-

Drinking Water: For longer-term studies, this compound can be dissolved in the drinking water.

Blood Pressure Measurement

-

Tail-Cuff Plethysmography: This is a non-invasive method for measuring systolic blood pressure in conscious rats.

-

Protocol:

-

Rats are placed in a restrainer and allowed to acclimate.

-

The tail is gently warmed to increase blood flow.

-

A cuff is placed around the base of the tail.

-

The cuff is inflated to occlude blood flow and then slowly deflated.

-

A sensor detects the return of blood flow, and the corresponding pressure is recorded as the systolic blood pressure.

-

Multiple readings are taken and averaged for each animal.[3][13]

-

-

Biochemical Assays

-

Plasma Renin Activity (PRA) Assay:

-

Principle: Measures the rate of angiotensin I generation from endogenous angiotensinogen.

-

Protocol:

-

Collect blood into chilled EDTA tubes.

-

Centrifuge at 4°C to separate plasma.

-

Incubate plasma samples at 37°C for a defined period to allow for angiotensin I generation.

-

Stop the reaction by placing the tubes on ice.

-

Quantify the generated angiotensin I using a commercially available ELISA or RIA kit.[7][14]

-

-

-

Angiotensin-Converting Enzyme (ACE) Activity Assay:

-

Principle: Spectrophotometric or fluorometric measurement of the cleavage of a synthetic ACE substrate.

-

Protocol:

-

-

Urinary Cyclic Guanosine Monophosphate (cGMP) Assay:

-

Principle: Competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP.

-

Protocol:

-

Collect urine samples over a 24-hour period using metabolic cages.

-

Centrifuge to remove debris.

-

Dilute urine samples as required.

-

Perform the ELISA according to the manufacturer's instructions, which typically involves competition between sample cGMP and a labeled cGMP for binding to a specific antibody.[16][17]

-

-

Histological Analysis of Cardiac Hypertrophy

-

Principle: Microscopic examination of heart tissue to assess changes in cardiomyocyte size and interstitial fibrosis.

-

Protocol:

-

At the end of the study, euthanize the rats and excise the hearts.

-

Fix the hearts in 10% neutral buffered formalin.

-

Embed the hearts in paraffin and section them.

-

Stain sections with Hematoxylin and Eosin (H&E) to visualize cell morphology and measure cardiomyocyte cross-sectional area.

-

Stain sections with Masson's trichrome or Picrosirius red to assess collagen deposition and fibrosis.[18][19]

-

-

Conclusion

This compound represents a promising therapeutic strategy for hypertension due to its dual inhibitory action on ACE and NEP. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of this compound and other vasopeptidase inhibitors in relevant preclinical models of hypertension. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the further understanding and development of this class of cardiovascular drugs.

References

- 1. ACE-inhibitory activity assay: IC50 [protocols.io]

- 2. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 5. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 6. Antihypertensive and antihypertrophic effects of omapatrilat in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bassett.testcatalog.org [bassett.testcatalog.org]

- 8. Vasopeptidase inhibition and Ang-(1-7) in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Omapatrilat normalizes renal function curve in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ouv.vt.edu [ouv.vt.edu]

- 12. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. labcorp.com [labcorp.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Quantitative determination of cGMP in urine using ELISA â Vitas Analytical Services [vitas.no]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. Spontaneous Cardiac Hypertrophy in a Crl:CD(SD) Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Notes: Sampatrilat in the Study of Cardiac Remodeling in Rat Models

Introduction

Cardiac remodeling refers to the changes in ventricular size, shape, mass, and function that occur in response to cardiac injury or stress, such as myocardial infarction (MI) or hypertension. This process involves complex molecular and cellular events, including cardiomyocyte hypertrophy, fibroblast proliferation, and excessive deposition of extracellular matrix, leading to cardiac fibrosis. Vasopeptidase inhibitors, such as Sampatrilat, represent a therapeutic class that simultaneously targets two key enzymatic systems involved in cardiovascular regulation: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide (NP) system. This compound is a dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP), making it a valuable tool for investigating the mechanisms of cardiac remodeling and the therapeutic potential of combined RAS and NP system modulation in preclinical rat models.

Mechanism of Action

This compound exerts its effects by inhibiting two key enzymes.[1]

-

ACE Inhibition : By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that also promotes cardiomyocyte hypertrophy and fibrosis.[2]

-

NEP Inhibition : By blocking NEP, this compound prevents the degradation of natriuretic peptides (like Atrial Natriuretic Peptide - ANP).[1] Elevated levels of natriuretic peptides promote vasodilation, natriuresis, and have direct anti-hypertrophic and anti-fibrotic effects on the heart.[2]

This dual inhibition provides a multi-faceted approach to counteracting the pathological processes of cardiac remodeling.

Caption: Mechanism of this compound's dual inhibition of ACE and NEP.

Experimental Protocols

In Vivo Model: Myocardial Infarction via Coronary Artery Ligation

This is a widely used rat model to induce cardiac remodeling and heart failure.

Methodology:

-

Animal Model : Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.[3][4]

-

Anesthesia : Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

-

Surgical Procedure :

-

Intubate the rat and provide mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.[3][4][5]

-

Successful ligation is confirmed by the immediate appearance of a pale, cyanotic area in the myocardial wall.

-

For the sham-operated group, the suture is passed under the LAD without ligation.[3]

-

-

Post-Operative Care : Close the chest, evacuate air from the thoracic cavity, and allow the animal to recover on a heating pad. Administer analgesics as required.

-

Treatment Groups :

-

Sham : Sham-operated rats receiving vehicle.

-

MI-Vehicle : MI rats receiving vehicle (e.g., normal saline or distilled water).

-

MI-Sampatrilat : MI rats receiving this compound.

-

-

Drug Administration :

-

Endpoint Analysis :

-

Echocardiography : Perform at baseline and at the end of the study to assess left ventricular dimensions (e.g., LVEDD, LVESD) and function (e.g., ejection fraction, fractional shortening).

-

Hemodynamic Measurement : At the end of the study, measure parameters like left ventricular end-diastolic pressure (LVEDP) via cardiac catheterization.[1]

-

Histological Analysis : Excise the heart, weigh it, and fix it in formalin.[7] Use Masson's trichrome or Picrosirius red staining on heart sections to quantify the infarct size and the degree of interstitial fibrosis in the non-infarcted myocardium.[4]

-

Biochemical Analysis : Measure tissue ACE and NEP activity to confirm drug efficacy.[1] Quantify collagen content using methods like hydroxyproline assays.[4]

-

Molecular Analysis : Use techniques like Western blot or RT-PCR to measure markers of hypertrophy (e.g., ANP, β-MHC) and fibrosis (e.g., TGF-β1, Collagen I/III).[3][8]

-

Caption: Experimental workflow for studying this compound in a rat MI model.

In Vitro Model: Cardiac Fibroblast Collagen Synthesis Assay

This protocol assesses the direct anti-fibrotic effects of this compound on cardiac cells.[1]

Methodology:

-

Cell Culture : Isolate and culture cardiac fibroblasts from neonatal rat ventricles.

-

Experimental Setup : Plate cells and allow them to adhere. Once confluent, switch to serum-free media.

-

Treatment :

-

Collagen Synthesis Measurement :

-

Add [3H]proline (a radiolabeled precursor for collagen) to the culture medium.[1]

-

Incubate for 24-48 hours.

-

Harvest the cells and precipitate the protein.

-

Measure the incorporation of [3H]proline into newly synthesized collagen using a scintillation counter.

-

-